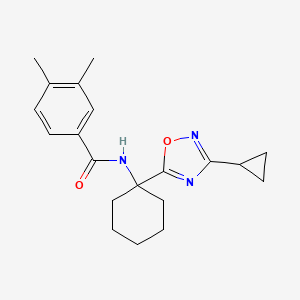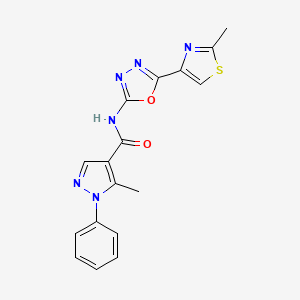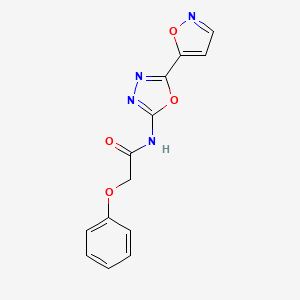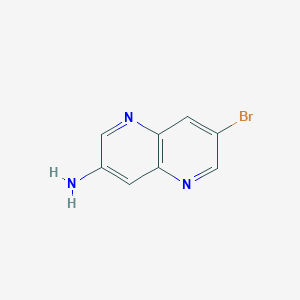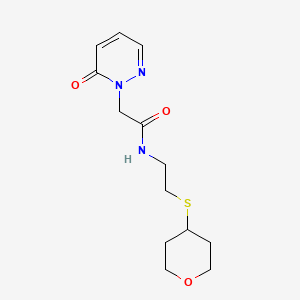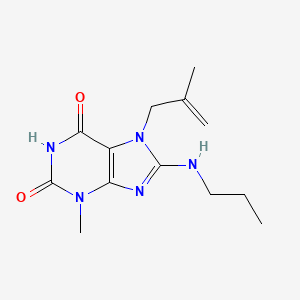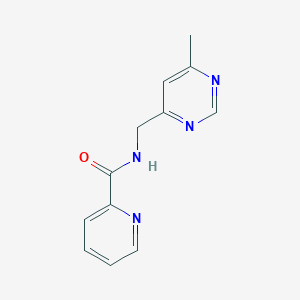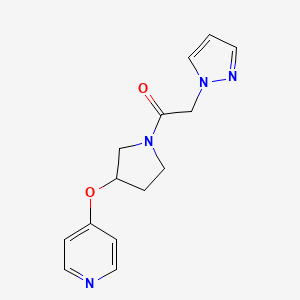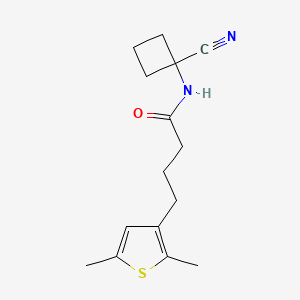
N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, its common name (if any), and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds are known for their diverse biological activities, making them a significant area of study in medicinal chemistry. The synthesis of new heterocyclic derivatives, such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, has been explored for their potential as lipoxygenase inhibitors, which could imply the relevance of similar compounds in developing treatments for conditions associated with inflammation and cancer (Aziz‐ur‐Rehman et al., 2016).
Electrocatalytic Synthesis and Environmental Applications
Compounds with nitrogen-doped carbon structures have shown promise as metal-free catalysts in the electrocatalytic synthesis of hydrogen peroxide, a process with significant environmental and industrial applications. This suggests that compounds like N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide could potentially be explored for their catalytic properties in similar contexts (Tim‐Patrick Fellinger et al., 2012).
Organic Sensitizers for Solar Cell Applications
The engineering of organic sensitizers for solar cells is a crucial area of research for the development of renewable energy technologies. Studies on novel organic sensitizers for TiO2 films demonstrate the importance of structural and electronic engineering at the molecular level, which could be relevant for the application of N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide in similar renewable energy technologies (Sanghoon Kim et al., 2006).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general approach is helpful. For specific information on “N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide”, I would recommend consulting a chemical database or a scientific literature database. If you have access to a university library, they may be able to help you find more information.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-9-13(12(2)19-11)5-3-6-14(18)17-15(10-16)7-4-8-15/h9H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIPARAFAJGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

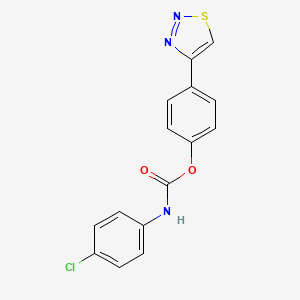
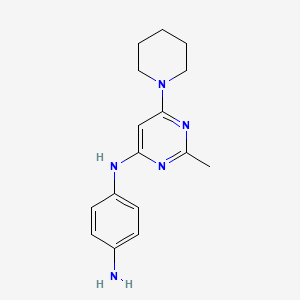
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
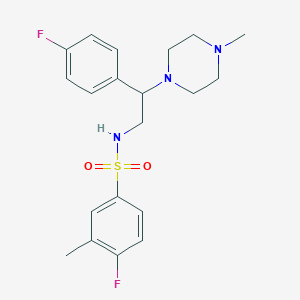
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
